molecular formula C18H22N2O2 B12287827 N-[4-[2-[(2-hydroxy-2-phenylethyl)amino]ethyl]phenyl]acetamide

N-[4-[2-[(2-hydroxy-2-phenylethyl)amino]ethyl]phenyl]acetamide

Cat. No.: B12287827
M. Wt: 298.4 g/mol
InChI Key: YEOINTNYDAYENZ-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

N-[4-[2-[(2-hydroxy-2-phenylethyl)amino]ethyl]phenyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include dry dichloromethane (DCM), lutidine, and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) .

Major Products

The major products formed from these reactions include various intermediates and polymorphs of the compound .

Scientific Research Applications

N-[4-[2-[(2-hydroxy-2-phenylethyl)amino]ethyl]phenyl]acetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-[2-[(2-hydroxy-2-phenylethyl)amino]ethyl]phenyl]acetamide involves its activity as a beta-3 adrenergic agonist. It binds to beta-3 adrenergic receptors, leading to the relaxation of the detrusor muscle in the bladder. This results in increased bladder capacity and reduced symptoms of overactive bladder .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-[2-[(2-hydroxy-2-phenylethyl)amino]ethyl]phenyl]acetamide is unique due to its specific binding affinity and efficacy in treating overactive bladder. Its improved synthesis process ensures high purity and yield, making it a preferred choice in pharmaceutical applications .

Properties

Molecular Formula

C18H22N2O2

Molecular Weight

298.4 g/mol

IUPAC Name

N-[4-[2-[(2-hydroxy-2-phenylethyl)amino]ethyl]phenyl]acetamide

InChI

InChI=1S/C18H22N2O2/c1-14(21)20-17-9-7-15(8-10-17)11-12-19-13-18(22)16-5-3-2-4-6-16/h2-10,18-19,22H,11-13H2,1H3,(H,20,21)

InChI Key

YEOINTNYDAYENZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)CCNCC(C2=CC=CC=C2)O

Origin of Product

United States

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